1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O It is a brominated and fluorinated aromatic compound, characterized by the presence of both bromine and fluorine atoms on a benzene ring, along with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the bromination of 3,5-difluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form corresponding difluoro-trifluoromethoxybenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds are formed through the coupling reactions.
Reduction: Reduced difluoro-trifluoromethoxybenzene derivatives are obtained.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways, metabolic processes, and other cellular functions by binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3,5-difluorobenzene
- 3,5-Difluorobromobenzene
Comparison and Uniqueness
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, along with a trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIBANXICFZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.